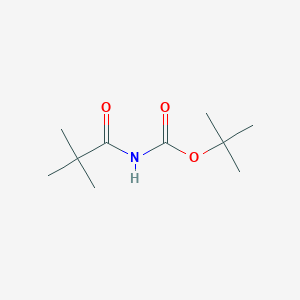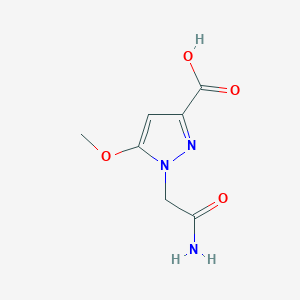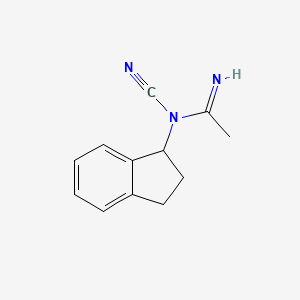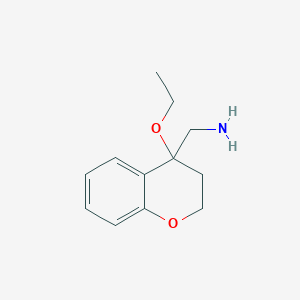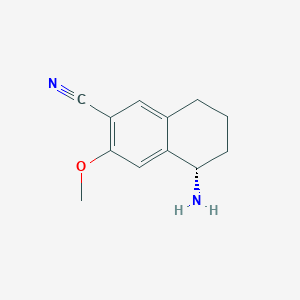
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a carbonitrile group attached to a tetrahydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of an amine precursor.
Methoxylation: The methoxy group is typically introduced through methylation using reagents such as methyl iodide in the presence of a base.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Amino-3-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
- 5-Amino-3-methoxy-6,7,8,9-tetrahydronaphthalene-2-carbonitrile
Uniqueness
(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
(5S)-5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChIキー |
NXBZDGUMVDZVNE-NSHDSACASA-N |
異性体SMILES |
COC1=C(C=C2CCC[C@@H](C2=C1)N)C#N |
正規SMILES |
COC1=C(C=C2CCCC(C2=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


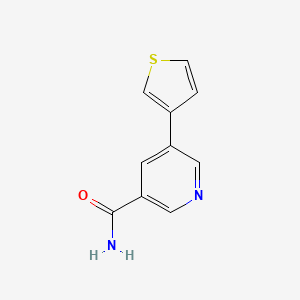
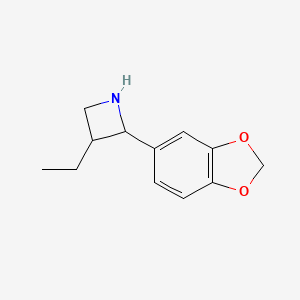
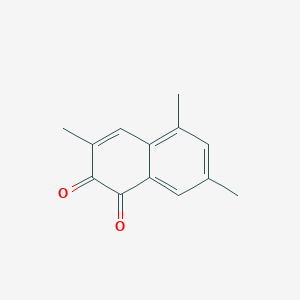

![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
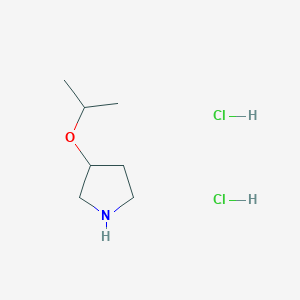
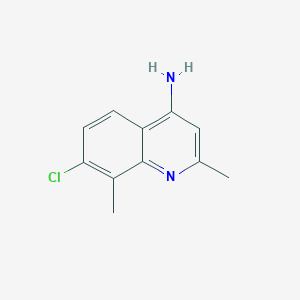
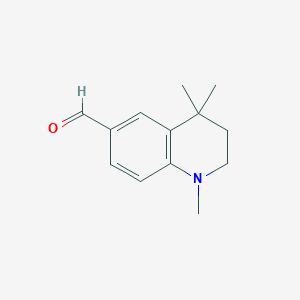
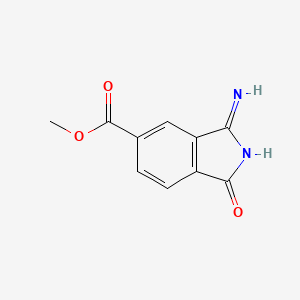
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
